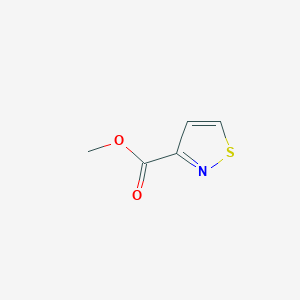

Methyl isothiazole-3-carboxylate

Overview

Description

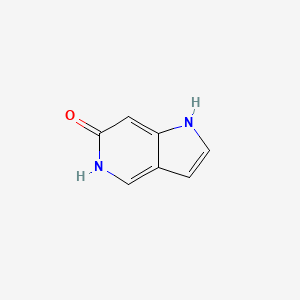

“Methyl isothiazole-3-carboxylate” is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Isothiazolinones are produced by oxidation of enamine-thiones .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular weight of 3-methylisothiazole is 99.154 . The IUPAC Standard InChI is InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 .Chemical Reactions Analysis

Isothiazoles can undergo a wide range of selective transformations . They are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .Scientific Research Applications

Corrosion Inhibition

A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, showed significant corrosion inhibition for mild steel in acidic media. The study highlighted its effectiveness in protecting steel, with inhibition efficiencies reaching up to 99% in hydrochloric acid and 80% in sulfuric acid solutions. The adsorption of the compound followed Langmuir's adsorption isotherm, indicating a strong and efficient binding to the metal surface to prevent corrosion (Lagrenée et al., 2002).

Anti-Inflammatory and Antiviral Potential

In the search for novel anti-inflammatory agents, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized. This compound was inspired by the structure and reported activities of related molecules, indicating potential applications in anti-inflammatory treatments (Moloney, 2001).

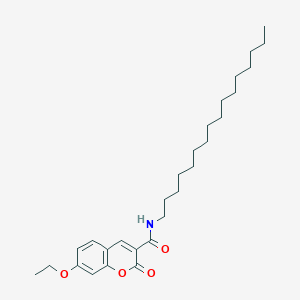

Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized for potential use in cancer treatment. These derivatives exhibited a synergetic effect when used with Temobel, a first-line antitumor drug, demonstrating enhanced effectiveness in brain tumor chemotherapy (Kletskov et al., 2018).

Synthesis and Chemical Studies

Studies on isothiazoles, including those involving methyl isothiazole derivatives, have contributed significantly to our understanding of their mass spectra, revealing characteristic fragmentation patterns. These insights are crucial for the chemical analysis and further application of isothiazoles in various fields (Naito, 1968).

The kinetics and mechanism of electrophilic substitution reactions involving isothiazoles were explored, providing valuable information on the reactivity of these compounds. This research aids in the development of synthetic strategies for isothiazole derivatives with potential applications in medicinal chemistry and materials science (Katritzky et al., 1975).

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Mechanism of Action

Target of Action

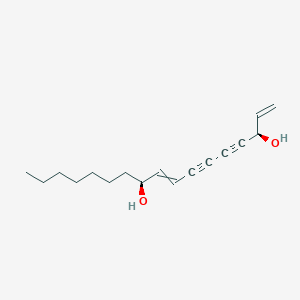

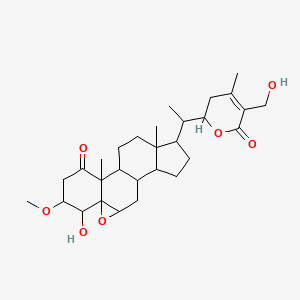

Methyl isothiazole-3-carboxylate, a derivative of isothiazole, is known for its potent biological properties . Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression . They have also been found in many potent biologically active compounds, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs .

Mode of Action

It is known that isothiazoles can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that this compound may interact with its targets to trigger a defensive response in the organism.

Biochemical Pathways

Isothiazoles, including this compound, are known to affect various biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Thiazoles, a closely related class of compounds, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Isothiazoles are known for their antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . This suggests that this compound may have similar effects.

Action Environment

This compound is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . The environment in which this compound acts can influence its action, efficacy, and stability. For example, the pH, temperature, and presence of other chemicals can affect the compound’s effectiveness and stability.

Properties

IUPAC Name |

methyl 1,2-thiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXOCCOJQHERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704060 | |

| Record name | Methyl 1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-72-7 | |

| Record name | Methyl 3-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

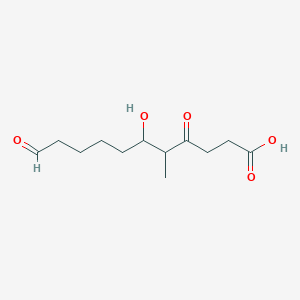

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.